Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a chemical compound with the molecular formula C8H6N2O2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with glyoxal. The reaction typically involves heating the reactants in the presence of an acid catalyst.
Metal-Free Synthesis: Recent advancements have introduced metal-free synthetic routes, which are more environmentally friendly. One such method involves the use of aqueous media and organic solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) and iodine (I2) are typically employed.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with higher oxidation states.
Reduction: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution: Halogenated derivatives, which can be further used in various chemical syntheses.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate has found applications in several scientific research areas:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Material Science: It is utilized in the design of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes such as COX-1 and COX-2, which are involved in inflammation and pain pathways[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-. The molecular targets and pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
3-Amino imidazo[1,2-a]pyridine-2-carboxylic acid
4-Bromo imidazo[1,2-a]pyridine-2-carboxylic acid
5-Formyl imidazo[1,2-a]pyridine-2-carboxylic acid
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZXLALCAZJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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